Bioisosteric Conformational Restriction vs. Flexible Dimethoxyphenyl Parent Compounds in 5-HT2A Receptor Engagement
The tetrahydrobenzodifuran core, synthesized via the 4-formyl intermediate (CAS 178557-13-6), functions as a rigidified bioisostere of the 2,5-dimethoxyphenyl moiety in hallucinogenic phenethylamines. Downstream product 7b (1-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-2-aminopropane) demonstrated an ED50 of 61 nmol/kg in the LSD drug discrimination assay and Ki values in the nanomolar to subnanomolar range at human 5-HT2A, 5-HT2B, and 5-HT2C receptors, equaling or surpassing the activity of the conformationally flexible 2,5-dimethoxyphenyl parent compound [1].
| Evidence Dimension | In vivo hallucinogen-like potency (ED50 in LSD drug discrimination) |
|---|---|
| Target Compound Data | ED50 = 61 nmol/kg (for downstream product 7b derived from 178557-13-6) |
| Comparator Or Baseline | LSD tartrate ED50 = 0.08 mg/kg (reference training drug); flexible dimethoxyphenyl parent compound: activity equaled or surpassed by 7b |
| Quantified Difference | 7b is one of the most potent hallucinogen-like phenylalkylamine derivatives reported; Ki values in nanomolar to subnanomolar range |
| Conditions | Two-lever drug discrimination paradigm in rats trained to discriminate LSD tartrate (0.08 mg/kg); radioligand displacement from cloned human 5-HT2A/2B/2C receptors |
Why This Matters
The rigidified scaffold assembled from this aldehyde intermediate uniquely mimics the active conformation of methoxy groups, enabling receptor engagement potency that flexible analogs cannot match.
- [1] Monte AP, Marona-Lewicka D, Parker MA, Wainscott DB, Nelson DL, Nichols DE. Dihydrobenzofuran analogues of hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups. J Med Chem. 1996;39(15):2953-61. View Source
